molecular formula C15H12ClNO2 B2947783 4-(4-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 7034-29-9

4-(4-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2947783
CAS RN: 7034-29-9
M. Wt: 273.72
InChI Key: UCSHQVSKQTYCJF-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” belongs to the class of organic compounds known as benzoxazepines . These are organic compounds containing a benzene fused to an oxazepine. An oxazepine is a seven-membered heterocyclic compound with one oxygen atom and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a seven-membered oxazepine ring fused to a benzene ring. The benzene ring is substituted with a chlorine atom . Detailed structural analysis would require experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxazepine ring and the chlorine substituent. The chlorine atom might undergo nucleophilic aromatic substitution reactions . The oxazepine ring might be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the oxazepine ring and the chlorine substituent would influence properties such as polarity, solubility, and stability .

Mechanism of Action

Without specific studies or literature, it’s difficult to predict the exact mechanism of action of this compound. It would depend on the biological target and the context in which the compound is used .

Safety and Hazards

As with any chemical compound, handling “4-(4-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. It could be interesting to study its interactions with biological targets and evaluate its potential as a lead compound in drug discovery .

properties

IUPAC Name

4-(4-chlorophenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-12-5-7-13(8-6-12)17-9-11-3-1-2-4-14(11)19-10-15(17)18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSHQVSKQTYCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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